4-Amino-3-mercapto-5-methoxybenzoic acid
Description
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-amino-3-methoxy-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO3S/c1-12-5-2-4(8(10)11)3-6(13)7(5)9/h2-3,13H,9H2,1H3,(H,10,11) |
InChI Key |
QOYSPWLJTVJIAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)S)N |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. Research has demonstrated its effectiveness in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.
Case Study: Evaluation of Anti-inflammatory Activity
- Methodology : The anti-inflammatory activity was assessed using the carrageenan-induced paw edema method in animal models.
- Findings : Compounds derived from 4-amino-3-mercapto-5-methoxybenzoic acid were found to significantly reduce paw edema, indicating strong anti-inflammatory effects. Notably, derivatives with specific substitutions exhibited enhanced activity.
| Compound | Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| 6f | 60% | 10 |
| 6i | 55% | 10 |
| 6k | 70% | 10 |
Antibacterial Activity
This compound has shown promising antibacterial activity against various bacterial strains. Its mechanism often involves the inhibition of bacterial DNA gyrase.
Case Study: Antibacterial Efficacy
- Methodology : Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
- Findings : The compound demonstrated significant antibacterial activity with MIC values indicating its potential as a lead compound for developing new antibacterial agents.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines through multiple pathways.
Case Study: In Vitro Anticancer Studies
- Methodology : Cell viability assays were performed on different cancer cell lines to evaluate the compound's cytotoxic effects.
- Findings : The compound exhibited dose-dependent inhibition of cell viability across several cancer types.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 15 |
| HCT-116 | 12 |
| MCF-7 | 20 |
Other Therapeutic Applications
In addition to its primary applications, this compound has been explored for other therapeutic uses, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 4-amino-3-mercapto-5-methoxybenzoic acid with analogs differing in substituent positions or functional groups:
Pharmaceutical Potential
- The mercapto group in this compound is critical for binding to cysteine residues in enzymes, as seen in thiol-targeted drug candidates .
- 4-Amino-2-fluoro-5-methoxybenzoic acid () is investigated for its metabolic stability, a trait often enhanced by fluorine substitution in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-mercapto-5-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving benzoic acid derivatives. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid with thiol-containing reagents (e.g., glycine benzyl ester) followed by catalytic hydrogenation to remove protecting groups . Key factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (Pd/C for hydrogenation). Yield optimization requires monitoring pH to avoid premature deprotection of the thiol (-SH) group.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended for in vitro studies) .
- NMR (¹H and ¹³C) to confirm substitution patterns: the methoxy (-OCH₃) group appears as a singlet at ~3.8 ppm, while the thiol proton is typically absent due to exchange broadening (requires derivatization with iodoacetamide for detection) .
- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ = 230.25 g/mol).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The thiol group is prone to oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent disulfide formation. Avoid exposure to strong acids/bases (pH < 3 or >10 accelerates degradation) and transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation . Stability studies using TLC or HPLC every 3–6 months are recommended .
Q. How does the solubility profile of this compound affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water (≤1 mg/mL) but dissolves in DMSO or DMF (50–100 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffered saline (pH 7.4) to avoid precipitation. Sonication or heating to 40°C may enhance solubility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiol group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model thiol pKa (~8.5–9.5) and nucleophilicity. Molecular docking studies (AutoDock Vina) predict interactions with enzymes like glutathione reductase, where the thiol group may act as a competitive inhibitor . Validate predictions with kinetic assays (IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in receptor binding (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from assay conditions. Standardize protocols:
- Use radioligand binding assays (³H-spiperone for D2, ³H-GR65630 for 5-HT3) with consistent membrane preparations.
- Control for thiol oxidation by adding 1 mM DTT to assay buffers .
- Compare results across cell lines (CHO vs. HEK293) to identify receptor subtype specificity.
Q. How can researchers optimize the compound’s synthetic yield while minimizing disulfide byproducts?
- Methodological Answer :
- Step 1 : Use Boc-protected intermediates for the thiol group during coupling reactions .
- Step 2 : Add a reducing agent (e.g., TCEP, 5 mM) during deprotection to prevent disulfide formation.
- Step 3 : Purify via reverse-phase chromatography (ACN/water gradient) to separate monomeric product from dimers. Yield improvements (from ~40% to >70%) are achievable with these modifications .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS in MRM mode detects impurities at <0.1% levels (e.g., residual starting materials or oxidation byproducts).
- X-ray crystallography resolves structural ambiguities, particularly stereochemistry at the thiol-bearing carbon .
- Elemental analysis verifies stoichiometry (C: 47.8%, H: 4.8%, N: 6.1%, S: 13.9%) to confirm batch consistency .
Q. How can the compound’s electronic properties guide its application in materials science?
- Methodological Answer : The electron-rich thiol and methoxy groups enhance metal-chelating capacity. Test as a ligand for:
- Coordination polymers : React with AgNO₃ in aqueous ammonia to form Ag-S frameworks (characterize via XRD and TGA).
- Catalyst supports : Immobilize Pd nanoparticles for cross-coupling reactions (e.g., Suzuki-Miyaura; monitor turnover frequency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
